4-(Azetidinomethyl)phenyl cyclobutyl ketone
CAS No.: 898757-12-5
Cat. No.: VC2290545
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898757-12-5 |
|---|---|
| Molecular Formula | C15H19NO |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | [4-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone |
| Standard InChI | InChI=1S/C15H19NO/c17-15(13-3-1-4-13)14-7-5-12(6-8-14)11-16-9-2-10-16/h5-8,13H,1-4,9-11H2 |
| Standard InChI Key | FQGDDZUKYGUWMU-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
| Canonical SMILES | C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Introduction
Chemical Identity and Basic Properties
Structural Characteristics and Identification
4-(Azetidinomethyl)phenyl cyclobutyl ketone, with the molecular formula C15H19NO, is characterized by a phenyl ring substituted with an azetidinomethyl group and connected to a cyclobutyl group through a ketone functionality . This compound is formally identified by the CAS Registry Number 898757-12-5 and is also known by several synonyms including (4-(Azetidin-1-ylmethyl)phenyl)(cyclobutyl)methanone and 1-[(4-CYCLOBUTANECARBONYLPHENYL)METHYL]AZETIDINE .
The compound's structure can be represented in various notations, including:
The compound was first registered in chemical databases on February 29, 2008, with the most recent modification to its entry occurring on February 22, 2025 .
Physicochemical Properties
4-(Azetidinomethyl)phenyl cyclobutyl ketone possesses a molecular weight of 229.32 g/mol and exhibits specific physicochemical properties that influence its behavior in chemical and biological systems . Key computed properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of 4-(Azetidinomethyl)phenyl cyclobutyl ketone
The compound's moderate lipophilicity (XLogP3-AA = 2.6) suggests a balanced distribution between aqueous and lipid phases, which may be advantageous for certain pharmaceutical applications . The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors influence its intermolecular interactions and solubility characteristics . These properties collectively contribute to the compound's behavior in various chemical environments and its potential utility in different applications.
Synthesis Methods
Reaction Optimization
The optimization of reaction conditions is crucial for achieving high purity and yield of 4-(Azetidinomethyl)phenyl cyclobutyl ketone. Key parameters that typically require optimization include:
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Reaction temperature and time
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Solvent selection
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Catalyst type and loading
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Reagent stoichiometry
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Purification procedures
Chemical Reactivity and Interactions
Functional Group Reactivity
As a compound containing both ketone and tertiary amine functionalities, 4-(Azetidinomethyl)phenyl cyclobutyl ketone exhibits reactivity patterns characteristic of these functional groups. The carbonyl group can participate in typical ketone reactions, including:
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Nucleophilic addition reactions
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Reduction to secondary alcohols
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Condensation reactions with appropriate nucleophiles
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Enolization and subsequent transformations
The tertiary amine moiety in the azetidinomethyl group can act as a base, nucleophile, or coordination site for metals, contributing to the compound's diverse reactivity profile. Additionally, the strained four-membered azetidine ring may exhibit unique reactivity patterns that could be exploited in certain chemical transformations.
Interaction Studies
Research into the interaction patterns of 4-(Azetidinomethyl)phenyl cyclobutyl ketone with biological systems and other chemical species is essential for understanding its potential applications in medicinal chemistry and materials science. These studies typically focus on:
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Binding affinities to specific protein targets
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Structure-activity relationships
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Metabolic transformations
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Physicochemical interactions with other molecular entities
The presence of both hydrophobic (cyclobutyl and phenyl) and hydrophilic (ketone and amine) moieties within the molecule creates potential for diverse interaction patterns with biological receptors and other molecular targets. Understanding these interactions is crucial for determining the compound's feasibility in therapeutic contexts.
Related Compounds and Structural Analogs
Structural Diversity
Several compounds share structural similarities with 4-(Azetidinomethyl)phenyl cyclobutyl ketone, each with unique properties and applications. These structural analogs can provide valuable comparative insights into the chemical behavior and potential applications of the target compound.
Key structural variations may include:
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Replacement of the cyclobutyl group with other cyclic or acyclic moieties
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Substitution on the phenyl ring with various functional groups
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Modification of the azetidine ring to other nitrogen-containing heterocycles
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Alteration of the ketone functionality to other carbonyl or non-carbonyl groups
Understanding the structure-property relationships across these variations can inform rational design strategies for developing compounds with optimized properties for specific applications.
Comparative Analysis
Compounds that are structurally related to 4-(Azetidinomethyl)phenyl cyclobutyl ketone include various ketones featuring cyclobutyl groups and/or azetidine-containing substituents. These related compounds can exhibit diverse properties depending on their specific structural features.
For example, compounds like cyclobutyl phenyl ketone (C11H12O) have simpler structures and different applications in organic synthesis compared to 4-(Azetidinomethyl)phenyl cyclobutyl ketone. The absence of the azetidinomethyl group in such compounds results in different physicochemical properties and reactivity patterns.
Research Status and Future Directions
Current Research Landscape
Research in related areas suggests potential interest in:
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Development of novel synthetic methodologies for constructing similar molecular architectures
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Exploration of structure-activity relationships for compounds containing azetidine and cyclobutyl moieties
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Investigation of the pharmacological properties of compounds with similar structural features
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Utilization as building blocks for more complex molecular systems
Future Research Opportunities
Several promising research directions could enhance understanding and applications of 4-(Azetidinomethyl)phenyl cyclobutyl ketone:
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Development of more efficient and selective synthetic routes
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Comprehensive evaluation of physicochemical properties and structure-activity relationships
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Exploration of potential applications in specific therapeutic areas
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Investigation of reactivity patterns and derivatization possibilities
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Computational studies to predict properties and interactions with biological targets
Further research into compounds featuring quaternary carbon centers and azaspiro[3.n]alkane structures, which share structural similarities with components of 4-(Azetidinomethyl)phenyl cyclobutyl ketone, represents a growing area of interest in drug discovery and organic synthesis . This research direction could provide valuable insights into the potential applications and properties of the target compound.
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